molecular formula C20H32O2 B1230916 Kolavenic acid CAS No. 25436-90-2

Kolavenic acid

Cat. No.: B1230916
CAS No.: 25436-90-2
M. Wt: 304.5 g/mol
InChI Key: NLVMTSRTOGOFQD-MWRQYBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kolavenic acid is a natural product found in Polyalthia simiarum, Aristolochia labiata, and other organisms with data available.

Scientific Research Applications

Antifungal Properties Kolavenic acid exhibits antifungal capabilities. Research shows that this compound and its derivative, 2-oxo-kolavenic acid, demonstrate moderate growth inhibition in fungi like Phomopsis viticola and Botrytis cinerea (Salah et al., 2003).

Hypotensive Activity A study focusing on the root bark of Polyalthia longifolia indicated that this compound can significantly reduce blood pressure. It showed a 22% fall in mean arterial blood pressure at a certain dosage (Saleem et al., 2005).

Cytotoxic Effects this compound has been identified as having cytotoxic effects. It has shown activity in bioassays against human tumor cell lines, suggesting potential applications in cancer research (Zhao et al., 1991).

Interaction with Human Serum Albumin Research indicates that this compound can bind to human serum albumin, altering its structure. This interaction is significant for understanding how this compound might be transported and stored in the human body (Wenying et al., 2014).

Cytotoxic Clerodanes Isolation this compound was isolated as a cytotoxic component from Polyalthia longifolia, exhibiting significant activity against various cancer cell lines. This highlights its potential in cancer therapy research (Shamshad et al., 2022).

Chemical Correlation Studies this compound, along with other compounds, was isolated from the root of Solidago altissima, aiding in the study of chemical relationships and configurations of these substances (Kusumoto et al., 1969).

Antimicrobial Alkaloids this compound was identified as an active antibacterial principle in the roots of Polyalthia longifolia, emphasizing its antimicrobial potential (Faizi et al., 2003).

Properties

CAS No.

25436-90-2

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C20H32O2/c1-14(13-18(21)22)9-11-19(4)16(3)10-12-20(5)15(2)7-6-8-17(19)20/h7,13,16-17H,6,8-12H2,1-5H3,(H,21,22)/b14-13+/t16-,17-,19+,20+/m1/s1

InChI Key

NLVMTSRTOGOFQD-MWRQYBNOSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C

SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C

Synonyms

kolavenic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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